molecular formula C19H16IN3O5 B7549576 (E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide

(E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide

Cat. No. B7549576
M. Wt: 493.3 g/mol
InChI Key: LIWUKAXEOUWQAU-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide, also known as E7070, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2). This protein is involved in the formation of new blood vessels, and by inhibiting its activity, this compound can prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and prevent the formation of new blood vessels. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide in lab experiments is its specificity for VEGFR2. This means that it can target this protein without affecting other proteins in the body, which can reduce the risk of side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of future directions for research on (E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide. One area of interest is the development of new formulations that can improve its solubility in water, which would make it easier to administer in experiments. In addition, researchers are exploring the potential of combining this compound with other anti-cancer drugs to improve its efficacy. Finally, there is interest in studying the effects of this compound on other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
This compound is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases. Its specificity for VEGFR2 and anti-angiogenic properties make it a promising candidate for further research. While there are some limitations to using this compound in lab experiments, there are also a number of future directions for research that could lead to new discoveries and treatments.

Synthesis Methods

The synthesis of (E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide involves a multi-step process that starts with the reaction of 3-ethoxy-5-iodo-4-methoxybenzaldehyde with malononitrile in the presence of a base. The resulting product is then reacted with 2-nitrobenzaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and it is now readily available for research purposes.

Scientific Research Applications

(E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that tumors need to grow and spread.

properties

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16IN3O5/c1-3-28-17-10-12(9-14(20)18(17)27-2)8-13(11-21)19(24)22-15-6-4-5-7-16(15)23(25)26/h4-10H,3H2,1-2H3,(H,22,24)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWUKAXEOUWQAU-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16IN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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